2-O-Tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Overview
Description
2-O-Tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[310]hexane-2,3-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Bicyclic Core: This is achieved through a cyclization reaction, often involving a [3+2] cycloaddition.
Introduction of the Tert-butyl and Methyl Groups: These groups are introduced via alkylation reactions, using tert-butyl halides and methylating agents under basic conditions.
Esterification: The final step involves esterification to form the dicarboxylate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of more efficient catalysts for the alkylation and esterification steps.
Chemical Reactions Analysis
Types of Reactions
2-O-Tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
2-O-Tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of bicyclic compounds on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-O-Tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors in the central nervous system. The compound’s bicyclic structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-O-Tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate: is similar to other bicyclic compounds such as tropane alkaloids and bicyclo[2.2.1]heptane derivatives.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tert-butyl and methyl groups, along with the dicarboxylate ester, makes it particularly versatile in synthetic applications and potentially more selective in biological interactions.
Properties
IUPAC Name |
2-O-tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-5-7(8)6-9(13)10(14)16-4/h7-9H,5-6H2,1-4H3/t7-,8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAPEITURDDFQZ-XHNCKOQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2C[C@H]2C[C@@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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